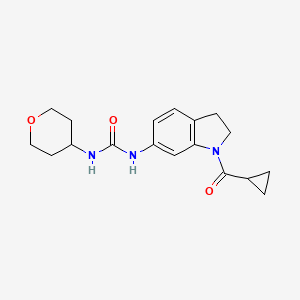

1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of urea derivatives and has shown promising results in scientific research.

科学的研究の応用

Reactions and Chemical Transformations

Cyclization and Derivative Formation : Compounds like urea 1, formed from anthranilonitrile and 3-chloropropyl isocyanate, undergo various cyclizations forming different chemical structures such as 2,3,4,7-tetrahydro-6H-pyrimido[1,2-c]quinazolin-6-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one under different conditions (Papadopoulos, 1984).

Iron(III) Complex Formation : N-Hydroxyamide-containing heterocycles, such as N-(benzyloxy)urea, react with various compounds to form structures like 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone. These compounds exhibit the ability to form complexes with iron(III), indicating potential applications in chelation and metal coordination chemistry (Ohkanda et al., 1993).

Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines : These compounds, including derivatives of urea, have shown efficacy as NOP and opioid receptor agonists in preclinical models, highlighting their potential in pain management and neurological research (Schunk et al., 2014).

Direct N-cyclopropylation : The direct transfer of a cyclopropyl group to the nitrogen of a heterocycle or an amide, as demonstrated in certain reactions, showcases potential applications in pharmaceutical and medicinal chemistry due to the unique spatial and electronic features of cyclopropanes (Gagnon et al., 2007).

Synthesis and Catalysis

Multicomponent One-Pot Synthesis : The use of urea as an organo-catalyst in the synthesis of functionalized pyrans and pyran-annulated heterocycles demonstrates its utility in eco-friendly and efficient chemical synthesis (Brahmachari & Banerjee, 2014).

Fischer Indolization in Green Chemistry : Deep eutectic solvents, such as a mixture of L-(+)-tartaric acid and dimethyl urea, have been used to prepare complex indole derivatives, expanding the scope of green chemistry applications (Kotha & Chakkapalli, 2017).

Pd(II)-Catalyzed Cyclization-Oxidation : This process, used for the synthesis of indole-cyclic urea fused derivatives, demonstrates the potential for intricate synthesis of pharmacologically relevant compounds (Tao & Shi, 2018).

Brønsted Acid Catalyzed Cyclization : This method has been used for the synthesis of polysubstituted imidazole and pyrrole derivatives, showcasing the potential for creating complex molecular structures in pharmaceutical research (Dai et al., 2016).

特性

IUPAC Name |

1-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-17(13-1-2-13)21-8-5-12-3-4-15(11-16(12)21)20-18(23)19-14-6-9-24-10-7-14/h3-4,11,13-14H,1-2,5-10H2,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERLGKKEBUKPKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2769957.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide](/img/structure/B2769960.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2769962.png)

![2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2769964.png)

![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2769970.png)